4,7-Diazaspiro[2.5]octane
Overview
Description
4,7-Diazaspiro[2.5]octane , also known as 4,7-diaza-spiro[2.5]octane , is a chemical compound with the molecular formula C₆H₁₂N₂ . It falls within the class of spiro compounds, characterized by a unique spirocyclic structure. The compound consists of a seven-membered ring containing two nitrogen atoms, which contributes to its intriguing properties and potential applications .
Synthesis Analysis
Several synthetic routes exist for the preparation of 4,7-Diazaspiro[2.5]octane. One notable method involves cyclization reactions, where 1-aminocyclopropane carboxylic acid serves as an initial raw material. This approach directly yields the desired compound, bypassing the reduction of carbon-oxygen double bonds encountered in some existing literature .
Molecular Structure Analysis
The molecular formula of 4,7-Diazaspiro[2.5]octane is C₆H₁₂N₂ . Its average mass is approximately 112.17 Da , and the monoisotopic mass is 112.10 Da . The compound exhibits two hydrogen bond acceptors and two hydrogen bond donors. Additionally, it has no freely rotating bonds and adheres to the Rule of 5, indicating favorable drug-like properties. The polar surface area is 24 Ų , and the polarizability is approximately 13.1 × 10⁻²⁴ cm³ .
Physical And Chemical Properties Analysis
Scientific Research Applications
Optical Coherence Tomography (OCT) in Ophthalmology
- Application: OCT has revolutionized ophthalmology by allowing non-invasive, high-resolution imaging of the retina, supporting the diagnosis and management of various eye diseases.
- Relevance: While not directly related to 4,7-Diazaspiro[2.5]octane, the development and application of OCT demonstrate the impact of advanced technologies and materials in medical diagnostics and treatment.
- Reference: (Kashani et al., 2017).
properties
IUPAC Name |
4,7-diazaspiro[2.5]octane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-6(1)5-7-3-4-8-6/h7-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPYXXBIHMUZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80571708 | |
Record name | 4,7-Diazaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Diazaspiro[2.5]octane | |
CAS RN |
99214-52-5 | |
Record name | 4,7-Diazaspiro[2.5]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80571708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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